molecular formula C12H25NO5S2 B14491633 N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide CAS No. 63597-57-9

N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide

Cat. No.: B14491633
CAS No.: 63597-57-9
M. Wt: 327.5 g/mol
InChI Key: FMIWWNDUNIUAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide is a chemical compound characterized by the presence of multiple hydroxyl groups and an acetamide group. This compound is a tetrol, meaning it contains four hydroxyl groups, which are located at positions 1, 4, 5, and 6 on the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups makes it susceptible to oxidation, leading to the formation of corresponding ketones or aldehydes . Reduction reactions can convert the acetamide group to an amine, while substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide involves its interaction with molecular targets through its hydroxyl and acetamide groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function . The specific pathways and targets depend on the context of its application, such as its role in enzyme inhibition or receptor binding.

Properties

CAS No.

63597-57-9

Molecular Formula

C12H25NO5S2

Molecular Weight

327.5 g/mol

IUPAC Name

N-[1,1-bis(ethylsulfanyl)-3,4,5,6-tetrahydroxyhexan-2-yl]acetamide

InChI

InChI=1S/C12H25NO5S2/c1-4-19-12(20-5-2)9(13-7(3)15)11(18)10(17)8(16)6-14/h8-12,14,16-18H,4-6H2,1-3H3,(H,13,15)

InChI Key

FMIWWNDUNIUAHX-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(C(C(C(CO)O)O)O)NC(=O)C)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.